molecular formula C15H12O5 B12403475 Naringenin-d4

Naringenin-d4

Cat. No.: B12403475
M. Wt: 276.28 g/mol
InChI Key: FTVWIRXFELQLPI-MNZXJJDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naringenin-d4 is a deuterated form of naringenin, a flavonoid predominantly found in citrus fruits such as grapefruits and oranges. This compound is known for its potent antioxidant, anti-inflammatory, and antiviral properties. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in pharmacokinetics and metabolism research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naringenin-d4 can be synthesized through several methods. One common approach involves the deuteration of naringenin using deuterated reagents. The process typically includes the following steps:

    Deuteration of Starting Materials: The starting materials, such as deuterated benzaldehyde and deuterated acetophenone, are prepared.

    Condensation Reaction: These deuterated starting materials undergo a condensation reaction in the presence of a base, forming deuterated chalcone.

    Cyclization: The deuterated chalcone is then cyclized under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Naringenin-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form naringenin chalcone-d4.

    Reduction: It can be reduced to form dihydro-naringenin-d4.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.

Major Products:

    Oxidation: Naringenin chalcone-d4.

    Reduction: Dihydro-naringenin-d4.

    Substitution: Acetylated or benzoylated derivatives of this compound.

Scientific Research Applications

Naringenin-d4 has a wide range of scientific research applications:

Mechanism of Action

Naringenin-d4 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Naringenin-d4 is compared with other similar compounds such as:

    Naringin: A glycoside form of naringenin, found in citrus fruits. Naringin has similar antioxidant and anti-inflammatory properties but differs in its glycosidic structure.

    Hesperetin: Another flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory activities. Hesperetin differs in its hydroxylation pattern.

    Quercetin: A flavonoid found in many fruits and vegetables, known for its potent antioxidant and anti-inflammatory properties. Quercetin has a different structure with additional hydroxyl groups.

Uniqueness of this compound: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly useful in metabolic and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis in biological systems, providing valuable insights into the compound’s behavior and effects .

Properties

Molecular Formula

C15H12O5

Molecular Weight

276.28 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1/i1D,2D,3D,4D

InChI Key

FTVWIRXFELQLPI-MNZXJJDISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)[2H])[2H])O)[2H]

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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